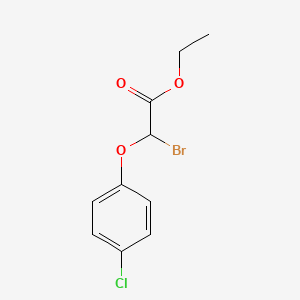

Ethyl bromo(4-chlorophenoxy)acetate

描述

Ethyl bromo(4-chlorophenoxy)acetate (C10H10BrClO3) is an organobromine ester with a 4-chlorophenoxy group. It serves as a critical intermediate in synthesizing heterocyclic compounds, particularly triazole derivatives, which exhibit pharmacological activities such as anti-inflammatory and antibacterial properties .

Synthesis: The compound is typically synthesized via nucleophilic substitution. For example, 4-chlorophenol reacts with ethyl chloroacetate in acetone under reflux, catalyzed by potassium carbonate (K2CO3) and potassium iodide (KI). The reaction is monitored by TLC, yielding ethyl 2-(4-chlorophenoxy)acetate as a precursor . Microwave-assisted methods have been reported to enhance yields and reduce reaction times in analogous syntheses .

属性

CAS 编号 |

42760-65-6 |

|---|---|

分子式 |

C10H10BrClO3 |

分子量 |

293.54 g/mol |

IUPAC 名称 |

ethyl 2-bromo-2-(4-chlorophenoxy)acetate |

InChI |

InChI=1S/C10H10BrClO3/c1-2-14-10(13)9(11)15-8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3 |

InChI 键 |

ZXNUIHCWNWJCMU-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C(OC1=CC=C(C=C1)Cl)Br |

产品来源 |

United States |

相似化合物的比较

Ethyl (4-Bromo-2-chlorophenoxy)acetate

- Structure: Positional isomer of ethyl bromo(4-chlorophenoxy)acetate, with bromo and chloro groups at the 4- and 2-positions of the phenoxy ring, respectively.

- Molecular Formula : C10H10BrClO3 (identical molecular formula but distinct substituent arrangement).

- Properties : Molecular weight = 293.54 g/mol; CAS 588679-10-1 .

Ethyl 2-(4-Chlorophenoxy)acetate

- Structure: Lacks the bromo group, featuring only a 4-chlorophenoxy moiety.

- Molecular Formula : C10H11ClO3; Molecular weight = 214.64 g/mol; CAS 14426-42-7 .

- Synthesis: Prepared from 4-chlorophenol and ethyl chloroacetate via K2CO3-catalyzed reflux in acetone (83% yield) .

- Applications: Intermediate for hydrazide derivatives (e.g., 2-(4-chlorophenoxy)acetohydrazide), which are precursors to bioactive triazoles .

Ethyl Bromo Acetate

- Structure: Simpler ester lacking the phenoxy group (CH2BrCOOC2H5).

- Molecular Formula : C4H7BrO2; Molecular weight = 167.01 g/mol; CAS 105-36-2 .

- Properties : Flammable liquid (flash point = 47°C), acute oral and inhalation toxicity .

- Applications: Used in organic synthesis (e.g., dabigatran etexilate intermediates) but poses greater safety risks compared to phenoxy-substituted analogs .

Research Findings and Key Differences

Pharmacological Relevance

- This compound derivatives, such as 5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, show enhanced antibacterial and anti-inflammatory activities compared to non-brominated counterparts .

- Ethyl Bromo Acetate’s simpler structure limits its direct pharmacological use but enhances versatility in forming carbon-bromine bonds for drug intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。